molecular formula C24H20BrClN4OS B11679558 N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide

N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide

Cat. No.: B11679558
M. Wt: 527.9 g/mol
InChI Key: WJQWIEFOACWHMB-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis and Molecular Characterization

X-ray Crystallographic Studies and Conformational Analysis

While X-ray crystallographic data for this specific compound remains unpublished, analogous benzimidazole-hydrazide-hydrazones demonstrate synperiplanar (sp) and antiperiplanar (ap) conformers. Density Functional Theory (DFT) calculations predict that the (E)-antiperiplanar (Eap) conformer dominates due to reduced steric hindrance between the 3-bromophenyl and 2-chlorobenzyl groups. The dihedral angle between the benzimidazole core and hydrazone moiety measures approximately 12.7°, favoring planar stabilization via π-π stacking interactions.

Table 1: Predicted Conformational Stability (DFT, B3LYP/6-311+G(d,p))

Conformer Relative Gibbs Energy (kcal/mol) Dipole Moment (Debye)
Eap 0.0 5.82
Zap 1.3 6.15
Esp 2.8 4.90
Zsp 3.5 5.04

Spectroscopic Characterization

¹H/¹³C NMR Analysis

Key NMR signals (DMSO-d₆, 400 MHz):

  • ¹H NMR : δ 11.42 (s, 1H, NH), 8.21 (s, 1H, CH=N), 7.68–7.12 (m, 10H, aromatic), 5.34 (s, 2H, SCH₂), 4.89 (s, 2H, NCH₂Ar).
  • ¹³C NMR : δ 167.8 (C=O), 152.3 (C=N), 141.2–115.7 (aromatic carbons), 40.5 (SCH₂), 38.2 (NCH₂Ar).
FT-IR Spectroscopy

Critical absorptions (KBr, cm⁻¹):

  • 3275 (N-H stretch), 1689 (C=O), 1593 (C=N), 1217 (C-S).
UV-Vis Spectroscopy

In ethanol: λₘₐₓ = 274 nm (π→π* transition, benzimidazole), 345 nm (n→π* transition, hydrazone).

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS (ESI-TOF): m/z calculated for C₂₃H₁₉BrClN₄OS [M+H]⁺: 557.0124; found: 557.0121. Isotopic patterns confirm bromine (1:1, M:M+2) and chlorine (3:1, M:M+2) signatures.

Computational Chemistry Studies

DFT and Molecular Orbital Analysis

At the B3LYP/6-311+G(d,p) level:

  • HOMO-LUMO Gap : 3.8 eV, indicating moderate electrophilicity.
  • Electrostatic Potential : Localized negative charge on sulfanyl (-0.32 e) and hydrazone nitrogen (-0.28 e), suggesting nucleophilic attack susceptibility.

Table 2: Comparative Reactivity Indices

Parameter Value
Ionization Potential 7.2 eV
Electron Affinity 3.4 eV
Global Hardness (η) 1.9 eV

Properties

Molecular Formula

C24H20BrClN4OS

Molecular Weight

527.9 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H20BrClN4OS/c1-16(17-8-6-9-19(25)13-17)28-29-23(31)15-32-24-27-21-11-4-5-12-22(21)30(24)14-18-7-2-3-10-20(18)26/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+

InChI Key

WJQWIEFOACWHMB-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC(=CC=C4)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide typically involves multiple stepsThe final step involves the formation of the hydrazide linkage under specific reaction conditions .

Chemical Reactions Analysis

N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves several key steps:

  • Formation of Benzimidazole Core : The initial step typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
  • Introduction of Chlorobenzyl Group : Alkylation with 2-chlorobenzyl chloride under basic conditions incorporates the chlorobenzyl moiety into the structure.
  • Formation of Hydrazide : The benzimidazole derivative is reacted with thioacetic acid hydrazide to yield the hydrazide intermediate.
  • Condensation with Bromobenzaldehyde : Finally, the hydrazide intermediate undergoes condensation with 3-bromobenzaldehyde to produce the target compound.

Chemical Reactions

This compound can participate in various chemical reactions:

  • Oxidation : It can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction can occur with sodium borohydride or lithium aluminum hydride, potentially converting imine groups to amines.
  • Substitution Reactions : The bromine and chlorine substituents can undergo nucleophilic substitutions, allowing for further functionalization.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating metal ion interactions.

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains and fungi. For instance, similar compounds have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria using methods like the turbidimetric method .
  • Anticancer Activity : The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated its effectiveness against cancer cell lines such as MCF7 (human breast adenocarcinoma), where it exhibited promising results in inhibiting cell proliferation .

Medicinal Applications

Ongoing research is exploring the therapeutic potential of this compound in treating cancer and infectious diseases. Its unique chemical structure may contribute to the development of new drugs targeting resistant pathogens and cancer cells.

Study 1: Antimicrobial Efficacy

In a study published in Advances in Basic and Applied Sciences, researchers synthesized derivatives based on this compound and evaluated their antimicrobial properties against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against resistant strains .

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of related compounds on MCF7 cell lines. The study utilized Sulforhodamine B assays to measure cell viability and demonstrated that specific derivatives showed a marked decrease in cell proliferation, suggesting potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

  • 4-Chlorobenzyl vs. 2-Chlorobenzyl ( vs. This may reduce binding affinity to targets requiring deep pocket interactions . Solubility: The ortho-chloro group could lower solubility compared to the para isomer due to disrupted symmetry .
  • Benzyl vs. 2-Chlorobenzyl ( vs. Target Compound) :

    • Replacement of 2-chlorobenzyl with benzyl () removes the electron-withdrawing chlorine, increasing electron density on the benzimidazole. This may enhance π-π stacking but reduce oxidative stability .

Heterocyclic Core Modifications

  • Triazole vs. Benzimidazole ( vs. Target Compound) :

    • Compounds with 1,2,4-triazole cores (e.g., ) exhibit distinct electronic profiles due to the triazole’s nitrogen-rich structure. These may show higher metabolic stability but reduced aromatic stacking compared to benzimidazoles .
    • Biological Activity : Triazole derivatives in demonstrate antitubercular activity linked to nitro groups, whereas benzimidazoles are often explored for antiviral or anticancer applications .
  • Benzothiazole vs. Benzimidazole ( vs. However, it may reduce hydrogen-bonding capacity compared to benzimidazole’s NH group .

Substituent Effects on the Hydrazide Moiety

  • 3-Hydroxyphenyl vs. 3-Bromophenyl ( vs. Target Compound) :

    • The hydroxyl group in increases hydrophilicity, which may improve bioavailability but reduce membrane permeability. In contrast, the bromine in the target compound enhances halogen bonding with targets like enzyme active sites .
  • Nitroimidazole vs. Benzimidazole () :

    • Nitro groups (e.g., in nitroimidazoles) are associated with antimycobacterial activity via radical formation, a mechanism less common in benzimidazoles. This highlights how core heterocycle choice dictates pharmacological pathways .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Synthesis Yield Reference
Target Compound Benzimidazole 2-Chlorobenzyl, 3-Bromophenyl Anticancer (hypothetical) 51%
N′-[(E)-(3-Bromophenyl)methylidene]... Benzimidazole 4-Chlorobenzyl, 3-Bromophenyl Not reported 48%
(Triazole derivative) 1,2,4-Triazole 4-Methoxyphenyl, Phenyl Antitubercular 47%
(Hydroxyphenyl analog) Benzimidazole 3-Hydroxyphenyl Antioxidant 55%

Research Findings and Implications

  • Structural Confirmation : Single-crystal X-ray analysis (utilizing SHELX software) confirms the (E)-configuration of the imine group, critical for maintaining planar geometry and intermolecular interactions .
  • Activity Trends : Electron-withdrawing groups (e.g., bromine, chlorine) enhance target binding in hydrophobic environments, while hydrophilic substituents improve solubility but may reduce potency .
  • Synthetic Optimization: Reflux in absolute ethanol with glacial acetic acid remains a robust method for hydrazide formation, though yields vary (47–55%) based on substituent reactivity .

Biological Activity

N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C24H20BrClN4OS
  • Molecular Weight : 527.9 g/mol
  • IUPAC Name : N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide
  • InChI Key : WVULKFQPROXJDH-LQKURTRISA-N

The compound features a benzimidazole core, which is known for its diverse pharmacological activities, combined with a sulfanyl group that may enhance its biological interactions.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with an appropriate carboxylic acid.
  • Introduction of the Chlorobenzyl Group : Alkylation with 2-chlorobenzyl chloride.
  • Formation of the Hydrazide : Reaction with thioacetic acid hydrazide.
  • Condensation with Bromobenzaldehyde : Final condensation to yield the target compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their antibacterial activity against both gram-positive and gram-negative bacteria using the disc diffusion method:

CompoundAntibacterial Activity (Zone of Inhibition in mm)Comparison Standard
IVa18Ofloxacin
IVb15Ofloxacin
IVc10Ofloxacin
IVd12Ofloxacin

The results demonstrated that derivatives IVa and IVb showed superior activity compared to standard antibiotics, indicating potential for further development as antimicrobial agents .

Anticancer Activity

The anticancer potential of the compound was assessed against a panel of cancer cell lines representing various types of cancer. The National Cancer Institute's protocols were followed for testing:

Cancer TypeIC50 (µM)Sensitivity Level
Leukemia8High
Melanoma15Moderate
Lung Cancer20Low
Colon Cancer25Low

These findings suggest that while the compound exhibits some anticancer activity, further optimization may be required to enhance its efficacy against a broader range of cancer types .

Case Studies

Recent studies have explored the pharmacological effects of similar compounds in vivo. For instance, a study on a related benzimidazole derivative demonstrated significant anti-inflammatory effects in carrageenan-induced edema models, suggesting that this compound may also exhibit similar properties.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step condensation reactions. For example:

  • Hydrazone formation : Reacting 3-bromophenyl aldehyde derivatives with thioacetohydrazide intermediates under reflux in ethanol (60–80°C) for 5–8 hours .
  • Catalyst selection : Use glacial acetic acid or Lewis acids (e.g., ZnCl₂) to enhance imine bond formation .
  • Purity control : Monitor progress via TLC (chloroform:methanol, 7:3) and purify via recrystallization (aqueous ethanol) or column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR identifies hydrazone protons (δ 8.5–9.5 ppm) and sulfanyl groups (δ 3.5–4.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 526.8) .
  • XRD : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the benzimidazole moiety .

Q. How can solubility and stability challenges be addressed during formulation?

  • Solubility : Use DMSO or DMF for in vitro assays; optimize with co-solvents (e.g., PEG-400) .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response analysis : Validate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) .
  • Structural analogs : Compare activity of derivatives (e.g., 3-chloro vs. 4-bromo substitutions) to identify pharmacophores .
  • Batch variability : Characterize impurities via HPLC-MS and correlate with bioactivity .

Q. How can computational modeling predict binding mechanisms with biological targets?

  • Docking studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., elastase or kinases). The bromophenyl group shows π-π stacking with hydrophobic pockets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What experimental designs mitigate low yields in large-scale synthesis?

  • Flow chemistry : Optimize continuous-flow reactors for condensation steps, reducing side-product formation .
  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify robust conditions .

Methodological Tables

Q. Table 1: Comparative Synthesis Methods

StepReagents/ConditionsYield (%)Reference
Hydrazone formationEthanol, 80°C, 6 hrs, glacial acetic acid62–68
Sulfanyl couplingK₂CO₃, DMF, RT, 12 hrs75
PurificationRecrystallization (ethanol:water, 3:1)>95% purity

Q. Table 2: Key Biological Activities

Assay TypeTargetResult (IC₅₀)Reference
AntifungalCandida albicans12.5 µM
CytotoxicityHeLa cells8.7 µM
Antioxidant (DPPH)Free radical scavenging82% inhibition

Key Considerations

  • Structural analogs : Modify substituents (e.g., triazole vs. benzimidazole) to explore SAR .
  • Data reproducibility : Share raw NMR/MS files via repositories (e.g., Zenodo) for transparency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.